molecular formula C15H10N2O3 B8809237 N-(1,3-dioxoisoindol-2-yl)benzamide CAS No. 16067-65-5

N-(1,3-dioxoisoindol-2-yl)benzamide

Cat. No. B8809237
CAS RN: 16067-65-5
M. Wt: 266.25 g/mol
InChI Key: QDRKIFVTZFDQDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dioxoisoindol-2-yl)benzamide is a useful research compound. Its molecular formula is C15H10N2O3 and its molecular weight is 266.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-dioxoisoindol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-dioxoisoindol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

16067-65-5

Product Name

N-(1,3-dioxoisoindol-2-yl)benzamide

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

IUPAC Name

N-(1,3-dioxoisoindol-2-yl)benzamide

InChI

InChI=1S/C15H10N2O3/c18-13(10-6-2-1-3-7-10)16-17-14(19)11-8-4-5-9-12(11)15(17)20/h1-9H,(H,16,18)

InChI Key

QDRKIFVTZFDQDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dry dimethylformamide (D.M.F.) (300 ml) was cooled in an ice-bath and with stirring treated dropwise with sulphur trioxide (SO3) (100 ml) such that the temperature did not exceed 5°. With continued ice-bath cooling the D.M.F./SO3 complex was treated dropwise with a solution of 1-benzoyl-2-(2-carboxybenzoyl)-hydrazine (148.5 g, 0.52 mole) dissolved in dry D.M.F. (200 ml). After the addition, the reaction was stirred for a further 1/2 hour at 0° and then for several hours with the ice-bath removed. The reaction mixture was poured into water (2 l) and allowed to stand until the paste which separated became hard. The crude product was collected on a filter, washed well with water, then air dried, wt. 143 g. This crude product was stirred into a solution of sodium bicarbonate (150 g) in water (1.4 l) till all effervescence had ceased. Undissolved material was collected on a filter, washed with water and air dried, 26 g (18%). Recrystallization from methanol gave white crystals of N-phthalimidobenzamide, (IV) (R1 =H), M.P. 215°-218°.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
148.5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.